4-(Cyclohexylmethylidene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
4-(Cyclohexylmethylidene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one is a chemical compound that belongs to the class of pyrazolones Pyrazolones are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclohexylmethylidene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of cyclohexanone with phenylhydrazine, followed by cyclization. The reaction conditions often require an acidic or basic catalyst to facilitate the formation of the pyrazolone ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is also being explored to make the process more sustainable.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, converting the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazolone ring can be functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles like halides, amines, or thiols, often in the presence of a catalyst.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Functionalized pyrazolones with various substituents.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its anti-inflammatory, analgesic, and antipyretic properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(Cyclohexylmethylidene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application, but common targets include cyclooxygenase enzymes in the case of its anti-inflammatory effects.
Comparison with Similar Compounds
4-Methyl-5-phenyl-2,4-dihydro-3H-pyrazol-3-one: Similar structure but with a methyl group instead of a cyclohexylmethylidene group.
4-(Cyclohexylmethylidene)-5-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one: Similar structure but with a methyl-substituted phenyl ring.
Uniqueness: The presence of the cyclohexylmethylidene group in 4-(Cyclohexylmethylidene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one imparts unique steric and electronic properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from other pyrazolones and can lead to different pharmacological profiles.
Properties
CAS No. |
834898-66-7 |
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Molecular Formula |
C16H18N2O |
Molecular Weight |
254.33 g/mol |
IUPAC Name |
4-(cyclohexylmethylidene)-3-phenyl-1H-pyrazol-5-one |
InChI |
InChI=1S/C16H18N2O/c19-16-14(11-12-7-3-1-4-8-12)15(17-18-16)13-9-5-2-6-10-13/h2,5-6,9-12H,1,3-4,7-8H2,(H,18,19) |
InChI Key |
GCYPOXMUJOYMRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C=C2C(=NNC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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